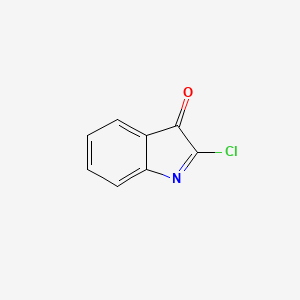

2-Chloro-3h-indol-3-one

Description

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Chemical Research

Indole derivatives are a cornerstone of medicinal chemistry and materials science. biosynth.commdpi.comjchr.org Their structural versatility allows for the fine-tuning of electronic and steric properties, leading to compounds with diverse pharmacological profiles, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. biosynth.commdpi.compcbiochemres.com The indole ring system is a key structural motif in many marketed drugs, such as the anti-inflammatory drug indomethacin (B1671933) and the antimigraine agent rizatriptan. pcbiochemres.combohrium.com Furthermore, indole derivatives are crucial in materials science, finding applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The inherent reactivity of the indole core, particularly at the C3 position, provides a versatile handle for chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures. pcbiochemres.com

Contextualization of 2-Chloro-3H-indol-3-one as a Key Indolone System

This compound, also known as 2-chloroindoleninone or isatin (B1672199) chloride, is a member of the indolone family, characterized by a carbonyl group at the C3 position of the indole ring. guidechem.comnbinno.com This compound is a highly electrophilic species, making it a potent building block for the synthesis of a variety of 2- and 3-substituted indole derivatives. researchgate.net Its reactivity stems from the presence of a chlorine atom at the C2 position, which acts as a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl group. This unique electronic arrangement allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups onto the indole scaffold. researchgate.net

Historical Perspectives on this compound Research

The history of this compound is marked by a long period of mistaken identity and a subsequent re-evaluation of its chemical nature and reactivity.

Challenges in the Authentic Isolation of this compound

For over a century, the scientific community believed that this compound could be readily prepared and isolated from the reaction of isatin with phosphorus pentachloride. researchgate.netscielo.brscielo.br However, extensive research has conclusively shown that the product of this reaction is not the monomeric this compound. researchgate.net Instead, a more complex dimeric species is formed. The true this compound has proven to be a "phantom" molecule, eluding authentic isolation as a stable, characterizable compound under normal laboratory conditions. researchgate.net Its transient nature and high reactivity have posed significant challenges to its direct observation and purification.

Re-evaluation of Early Reported Reactions Attributed to Impure Forms

Understanding the Nature of Related Dimeric Species

The actual product formed from the reaction of isatin and phosphorus pentachloride has been identified as 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one. researchgate.net This dimeric structure explains many of the previously anomalous reactions attributed to the monomer. The chemistry of this dimer and its derivatives is now an active area of research, with studies focusing on its synthesis, characterization, and reactivity with various nucleophiles. researchgate.net The formation of other dimeric and pseudo-dimeric indole species has also been observed in different reaction contexts, highlighting the complex reactivity patterns within the indole family. acs.orgclockss.org

Properties

IUPAC Name |

2-chloroindol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-7(11)5-3-1-2-4-6(5)10-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPISCFUSYUGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Chloro 3h Indol 3 One Systems

Nucleophilic Reactivity of 2-Chloro-3H-indol-3-one

This compound exhibits distinct regioselective pathways when reacting with different classes of nucleophiles. This reactivity leads to a variety of substituted indole (B1671886) derivatives, with the final product structure being highly dependent on whether the nucleophile is nitrogen-, sulfur-, or carbon-based.

The reaction of this compound with nucleophiles demonstrates a clear regiochemical divergence. When treated with nitrogen (N-) and sulfur (S-) nucleophiles, the reaction consistently yields 3-substituted indol-2-ones. researchgate.net In these transformations, the nucleophile attacks the C3 position, followed by a rearrangement of the indol-3-one (B1248957) core to the more stable indol-2-one (B1256649) (oxindole) structure.

Conversely, reactions involving carbon (C-) nucleophiles are more complex and can lead to two different structural isomers. Depending on the specific carbon nucleophile and reaction conditions, the outcome can be either a 2-substituted indol-3-one or a 3-substituted indol-2-one. researchgate.net This dual reactivity highlights the nuanced electronic properties of the this compound scaffold.

Table 1: Regioselective Outcomes of Nucleophilic Substitution

| Nucleophile Type | Predominant Product |

|---|---|

| Nitrogen (N-) | 3-substituted indol-2-ones |

| Sulfur (S-) | 3-substituted indol-2-ones |

| Carbon (C-) | 2-substituted indol-3-ones OR 3-substituted indol-2-ones |

The observed product dichotomy in reactions with carbon nucleophiles has been the subject of mechanistic investigation. researchgate.net The behavior is rationalized by considering the two electrophilic centers of the this compound molecule: the C2 and C3 positions. The reaction pathway is determined by which of these sites is preferentially attacked by the C-nucleophile.

Attack at the C3 position, similar to the pathway for N- and S-nucleophiles, leads to the formation of 3-substituted indol-2-ones. However, certain C-nucleophiles can alternatively attack the C2 position. This pathway involves the displacement of the chloride leaving group and retention of the indol-3-one core structure, resulting in a 2-substituted indol-3-one. The factors governing this selectivity include the hardness/softness of the nucleophile, steric effects, and the stability of the reaction intermediates. This complex reactivity allows for the synthesis of a diverse range of indole derivatives from a single starting material.

Condensation Reactions Involving this compound

Condensation reactions are a key feature of the chemistry of this compound, most notably its reaction with phenols to form quinonoid dyes. These reactions are influenced by factors such as substituent positioning and non-covalent interactions like hydrogen bonding.

This compound readily condenses with phenols that possess a single reactive position to yield quinonoid dyes. researchgate.netrsc.org These reactions produce compounds with two potential tautomeric forms. However, extensive spectroscopic analysis, including UV and NMR studies, alongside evidence from Michael addition reactions with acetone, has confirmed that the quinonoid structure is the preferred and more stable form. researchgate.netrsc.org The position of the condensation on the phenol (B47542) (ortho or para to the hydroxyl group) dictates the final structure of the dye.

Table 2: Products of Condensation with Phenols

| Phenol Reactant | Product Type | Key Structural Feature |

|---|---|---|

| Ortho-substituted phenol | Ortho-quinonoid dye | Intramolecular hydrogen bonding |

| Para-substituted phenol | Para-quinonoid dye | Protonation on quinonoid oxygen by strong acids |

In the case of ortho-quinonoid dyes derived from this compound, the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the indol-3-one system is a significant structural feature. researchgate.netrsc.org This internal hydrogen bond influences the chemical properties and reactivity of the dye molecule. One of the most notable effects is observed during decomposition reactions. The presence of this bond facilitates a specific degradation pathway when the dye is treated with alkali.

Degradation and Rearrangement Pathways

The degradation and rearrangement of this compound derivatives, particularly the quinonoid dyes, have been studied under alkaline conditions, revealing structure-dependent pathways.

The ortho-quinonoid dyes, stabilized by intramolecular hydrogen bonding, undergo decomposition when treated with alkali. This reaction proceeds via the cleavage of the heterocyclic ring to yield anthranilic acid and a corresponding 2-hydroxybenzaldehyde. researchgate.netrsc.org If this reaction is carried out in deuterium (B1214612) oxide, the aldehydic hydrogen atom of the resulting 2-hydroxybenzaldehyde is replaced by deuterium, providing insight into the reaction mechanism. rsc.org

In contrast, the para-quinonoid dyes exhibit a different degradation pathway under alkaline conditions. The reaction with alkali initiates the opening of the heterocyclic system to form a benzil (B1666583) intermediate. rsc.org This intermediate subsequently undergoes a rearrangement, leading to a different set of degradation products compared to the ortho isomers. Furthermore, para-quinonoid dyes can be protonated on the quinonoid oxygen atom by strong acids. rsc.org

Alkali-Mediated Decomposition Mechanisms

The investigation into the alkali-mediated decomposition of this compound systems reveals insights into the stability and reactivity of the indole nucleus under basic conditions. While direct mechanistic studies on the parent compound are not extensively detailed in the reviewed literature, the behavior of closely related derivatives provides a framework for understanding its potential decomposition pathways.

Ortho-quinonoid dyes, which are derivatives of this compound, have been shown to undergo decomposition when treated with alkali. mdpi.com This reaction proceeds via the opening of the heterocyclic ring system, ultimately yielding anthranilic acid and a corresponding 2-hydroxybenzaldehyde. mdpi.com This outcome suggests that the इंदole ring is susceptible to cleavage under basic conditions, a process initiated by nucleophilic attack of hydroxide (B78521) ions.

The general mechanism for the alkaline hydrolysis of related cyclic esters (lactones) typically follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. semanticscholar.orgnih.gov This involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group then leads to the ring-opened product. While this compound is a lactam analogue (an α-keto-γ-lactam), a similar nucleophilic attack at the C3-carbonyl is a plausible initial step in its decomposition. The presence of the electron-withdrawing chlorine atom at the C2 position would likely influence the electron density at the carbonyl carbon, affecting the rate of hydroxide attack.

The stability of the intermediate and the nature of the subsequent bond cleavage would determine the final decomposition products. For the ortho-quinonoid dye derivatives, the reaction pathway leads to stable aromatic products, anthranilic acid and a substituted benzaldehyde, which drives the equilibrium towards decomposition. mdpi.com

| Starting Material | Reagent | Major Products | Reference |

|---|---|---|---|

| Ortho-quinonoid dye derived from this compound | Alkali (e.g., NaOH) | Anthranilic acid, 2-Hydroxybenzaldehyde | mdpi.com |

Photochemical Transformations and Isomerization Processes

The photochemical behavior of this compound systems is an area of interest due to the potential for photoinduced isomerization and other transformations. While direct studies on the photochemistry of this compound are limited in the available literature, the behavior of related indole derivatives provides valuable insights into the likely photoreactive pathways.

For instance, research on 2-phenylindolenin-3-ones, which share the same core indolenin-3-one structure, has shown reactivity with photolytically generated chlorine atoms. researchgate.net This suggests that the indole nucleus, particularly when substituted with a chlorine atom, can participate in radical reactions under photochemical conditions. The absorption of UV light could potentially lead to homolytic cleavage of the C-Cl bond or promote other radical-mediated transformations.

Furthermore, the broader class of indigo (B80030) derivatives, which are dimers conceptually related to indoxyl systems, are well-known for their photochemical E-Z (trans-cis) isomerization properties. This photoisomerization is a key feature of their photochromism. Although this compound is a monomer, the presence of the C=N and C=O chromophores suggests the possibility of photoinduced electronic transitions that could lead to structural changes or reactions.

The specific functional groups on the indole ring will significantly influence the nature and efficiency of any photochemical processes. The chlorine atom, being a halogen, could play a role in intersystem crossing, potentially populating triplet excited states which can have different reactivity profiles compared to singlet excited states.

| Compound | Reaction Condition | Observed Reaction | Reference |

|---|---|---|---|

| 2-Phenylindolenin-3-one | Photolytically generated Cl· atoms | Reaction with chlorine radicals | researchgate.net |

Transition Metal-Catalyzed Dearomatization of Indole Derivatives

The synthesis of substituted indolenine and spiroindolenine frameworks through the dearomatization of indole derivatives is a significant area of research in organic chemistry, often employing transition metal catalysis. These methods provide access to complex three-dimensional structures from readily available planar indole precursors.

While the direct synthesis of this compound via transition metal-catalyzed dearomatization of a corresponding indole is not prominently described in the reviewed literature, the general strategies offer a potential, albeit perhaps less common, synthetic route. Typically, these reactions involve an indole derivative that is activated by a transition metal catalyst, followed by an intramolecular or intermolecular reaction that breaks the aromaticity of the indole ring.

For example, gold and palladium catalysts have been successfully used in the dearomatization of indole derivatives bearing nucleophilic side chains at the C3 position. researchgate.netnih.gov These reactions often proceed through a cycloisomerization pathway, where the catalyst activates a pendant alkyne or allene, which is then attacked by the indole nucleus to form a spirocyclic indolenine.

Another approach involves the catalytic asymmetric dearomatization (CADA) of indoles, which can be achieved using various transition metals in conjunction with chiral ligands to produce enantioenriched products. These reactions highlight the versatility of transition metals in controlling the reactivity and stereoselectivity of indole dearomatization.

Although these methods are generally geared towards the synthesis of more complex, substituted indolenines, the fundamental principles could potentially be adapted for the synthesis of simpler structures like this compound. This would likely involve the dearomatization of a 2-chloroindole derivative, possibly through an oxidative process.

| Indole Substrate | Catalyst | Product Type | Reference |

|---|---|---|---|

| Indoles with C3-alkyne/allene moieties | Gold (Au) / Palladium (Pd) | Spiroindolenines | researchgate.netnih.gov |

| 2,3-Disubstituted indoles | Chiral Phosphoric Acid (organocatalyst) | Chiral Indolenines / Fused Indolines | semanticscholar.org |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Chloro 3h Indol 3 One and Analogues

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-Chloro-3H-indol-3-one. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

In analogues like 2-chloroquinoline-3-carboxaldehyde, the C=O stretching vibration is a prominent feature, appearing as a strong band in both IR and Raman spectra. For instance, in 5-chloro-7-azaindole-3-carbaldehyde, this band is observed at 1653 cm⁻¹ in the IR spectrum and 1663 cm⁻¹ in the Raman spectrum. mdpi.com Similarly, for 4-chloro-7-azaindole-3-carbaldehyde, these bands are found at 1658 cm⁻¹ (IR) and 1654 cm⁻¹ (Raman). mdpi.com These values are consistent with the expected region for a conjugated carbonyl group.

The N-H stretching mode in related indole (B1671886) structures typically appears in the region of 3150-3350 cm⁻¹. scielo.br For solid-phase samples, this band can be broad due to intermolecular hydrogen bonding. scielo.br The C=C stretching vibrations of the aromatic rings are observed in the 1500-1600 cm⁻¹ region. For example, in 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, a high-intensity band around 1593 cm⁻¹ is assigned to this mode. scielo.br The presence of the C-Cl bond can also be identified, though its vibration often falls in the lower frequency "fingerprint" region, making it couple with other vibrations.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Indole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching (ν) | 1650 - 1675 | mdpi.com |

| Amine (N-H) | Stretching (ν) | 3150 - 3350 | scielo.br |

| Aromatic C=C | Stretching (ν) | 1500 - 1600 | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of indole derivatives, the proton attached to the nitrogen (N-H) typically resonates at a high chemical shift, often as a broad singlet. For the aromatic protons, the signals appear in the range of approximately 6.5 to 8.0 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the indole ring.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) of the indol-3-one (B1248957) structure is characteristically found in the downfield region of the spectrum, often above 180 ppm. The carbons of the aromatic ring typically resonate between 110 and 140 ppm. For instance, in indole itself, C-2 and C-3 appear at distinct chemical shifts that are sensitive to substitution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole chromophore. The positions of these bands are sensitive to substitution on both the pyrrole (B145914) and benzene (B151609) rings. nih.gov For instance, in some indole derivatives, peaks can be observed around 275, 282, and 290 nm, which are characteristic of the indole moiety. researchgate.net The molar absorptivity values (ε) for these transitions are often in the range of 10³ to 10⁴ M⁻¹cm⁻¹. scielo.br The solvent can also influence the position and intensity of these absorption bands. nih.gov

Table 2: Typical UV-Vis Absorption Maxima for Indole Derivatives

| Compound Type | Solvent | λₘₐₓ (nm) | Reference |

| Indole Derivative | Methanol | 275, 282, 290 | researchgate.net |

| Substituted Naphthoquinone | Acetonitrile | 275-283, 320-335 | scielo.br |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. The presence of chlorine is indicated by a characteristic isotopic pattern, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Common fragmentation pathways for indole derivatives often involve the cleavage of bonds adjacent to the carbonyl group and the indole ring system. libretexts.org The loss of small, stable molecules like CO, HCN, and chlorine radicals can lead to characteristic fragment ions. For halogenated compounds, the primary fragmentation is often the loss of the halogen atom. miamioh.edudocbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions. For indole analogues, X-ray crystallography has been used to confirm molecular structures and to study how molecules pack in a crystal lattice. researchgate.net For example, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde reveals that the molecules form dimers in the solid state through strong N-H···N hydrogen bonds. mdpi.com Such studies provide invaluable data on the planarity of the ring system and the conformation of substituents. Although specific crystallographic data for this compound is not widely available in the provided search results, the analysis of related structures indicates that the indole core is largely planar. nih.govmdpi.com

Determination of Tautomeric Forms and Conformations

The potential for tautomerism is a key structural feature of indol-3-one systems. The equilibrium between different tautomeric forms, such as keto-enol or imine-enamine, is influenced by substituents, solvent polarity, and temperature. rsc.orgmdpi.com Spectroscopic methods are crucial for identifying and quantifying the predominant tautomers in various conditions.

For instance, in derivatives formed from the condensation of this compound with phenols, UV and NMR spectroscopy have been used to confirm that the quinonoid tautomeric form is preferred over other possible structures. researchgate.net A recent study on Indole-3-pyruvate, which also exhibits keto-enol tautomerism, demonstrated the use of Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) and hydrogen-deuterium exchange (HDX) to distinguish between the keto and enol forms. nih.gov This work highlighted that the ratio of tautomers is drastically different in various solvents, underscoring the importance of the chemical environment. nih.gov

Quantum chemical calculations, in conjunction with NMR, IR, and UV spectroscopy, have been effectively used to investigate the tautomeric equilibrium of analogous compounds like 2-substituted indan-1,3-diones. nih.govresearchgate.net These studies show that the equilibrium can be significantly shifted based on the electronic nature of the substituents. nih.govresearchgate.net For some derivatives, a mixture of tautomers exists with a rapid proton transfer between them. researchgate.net

The conformation of the indole ring system and its substituents is another critical aspect of its structure. X-ray crystallography on indole analogues reveals that the indole ring system itself is generally planar or nearly planar. nih.gov However, the orientation of substituents can vary. For example, in ethyl 5-chloro-1H-indole-2-carboxylate, the torsion angle around the C9-O1 bond indicates an anti conformation. nih.gov The dihedral angles between the indole ring and other parts of the molecule, such as a phenylsulfonyl ring, can be nearly orthogonal. nih.gov Intramolecular hydrogen bonds, such as C—H⋯O interactions, can stabilize specific conformations, leading to the formation of characteristic ring motifs, like S(6) loops. nih.gov

Table 1: Spectroscopic Methods for Tautomer Analysis This table is interactive. Click on the headers to sort.

| Spectroscopic Method | Information Provided | Key Findings in Analogous Systems |

|---|---|---|

| UV-Visible Spectroscopy | Identifies electronic transitions, which differ between tautomers. Can show solvent-dependent shifts in absorption maxima corresponding to different forms. mdpi.com | Used to confirm the preference for the quinonoid structure in dyes derived from this compound. researchgate.net In other systems, different solvents lead to distinct absorption peaks, indicating the presence of keto, enol, and zwitterionic forms. mdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Distinguishes tautomers based on different chemical shifts for protons and carbons. For example, the presence of signals for both ketonic and enolic carbons confirms keto-enol tautomerism. mdpi.com | Utilized to establish the preferred tautomeric form of quinonoid dyes. researchgate.net ¹³C-NMR can show distinct signals for ketonic (e.g., δ 204.5 ppm) and enolic (e.g., δ 155.5 ppm) carbons. mdpi.com |

| FTIR Spectroscopy | Identifies functional groups characteristic of each tautomer. Broad absorption bands in the 3200-3500 cm⁻¹ region suggest O-H stretching (enol form), while strong bands around 1650-1710 cm⁻¹ indicate C=O stretching (keto form). mdpi.com | Confirms the proposed keto-enol structures through characteristic absorption bands for hydroxyl and carbonyl groups. mdpi.com |

| Mass Spectrometry (MS) | Can show distinct fragmentation patterns for different tautomers, providing evidence for their existence in the gas phase. mdpi.com | Fragmentation analysis can reveal molecular ions corresponding to both keto and enol forms. mdpi.com |

| UHPLC-HRMS with HDX | Separates tautomers chromatographically and uses hydrogen-deuterium exchange to definitively identify keto and enol peaks. nih.gov | Successfully applied to Indole-3-pyruvate to separate and identify its tautomers, showing they have identical MS/MS spectra but different retention times. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound analogues is governed by a complex interplay of intermolecular interactions, which can be elucidated in detail by single-crystal X-ray diffraction. mdpi.comproquest.com These studies provide precise information on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice, revealing how non-covalent forces direct the supramolecular assembly. mdpi.comnih.gov

A common and dominant interaction in many indole and oxindole (B195798) derivatives is hydrogen bonding. nih.govmdpi.com For instance, in halogenated oxindoles, molecules frequently form dimeric structures through pairs of N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. mdpi.com These primary hydrogen-bonded dimers can be further linked into more complex assemblies, such as chains or sheets, by weaker interactions. nih.govnih.gov

Beyond classical hydrogen bonds, a variety of other weak interactions play a crucial role in the crystal packing of these compounds. These include:

π-π Stacking: The planar indole rings often engage in π-π stacking interactions, with typical interplanar distances around 3.35–3.38 Å. mdpi.com

Halogen Interactions: The chlorine atom can participate in several types of non-covalent interactions. These include halogen bonds (e.g., I⋯Cl) and contacts with π-systems (C—Cl⋯π), where the chlorine atom is positioned above the center of an aromatic ring. nih.gov Computational studies on halogenated oxindoles have been used to investigate and quantify the energy of interactions like Br···Br and C-H···Br. mdpi.comproquest.comnih.gov

The combination of these diverse interactions leads to the formation of complex supramolecular structures. For example, in some 3-substituted indolin-2-ones, molecules are linked into sheets by a combination of O—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds. nih.gov In others, inversion dimers are linked into double chains or sheets through π-stacking and halogen-π interactions. nih.gov Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are increasingly used to complement experimental X-ray data, providing deeper insight into the nature and strength of these intermolecular forces. mdpi.comnih.govresearchgate.net

Table 2: Intermolecular Interactions in Indole Analogues This table is interactive. Click on the headers to sort.

| Interaction Type | Donor/Acceptor Atoms | Typical Geometry / Distance | Resulting Supramolecular Motif |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | N-H (donor), C=O (acceptor) | N···O distance: ~2.76 - 2.84 Å mdpi.com | Forms strong inversion dimers, often with an R²₂(8) or R²₂(10) graph-set motif. nih.govmdpi.com |

| O—H⋯O Hydrogen Bond | O-H (donor), C=O (acceptor) | Varies depending on the specific groups involved. | Links molecules into complex sheets. nih.gov |

| C—H⋯O Hydrogen Bond | C-H (donor), C=O (acceptor) | Varies. | Links primary motifs into chains, sheets, or 3D structures. nih.govnih.gov |

| π-π Stacking | Indole/Aryl Rings | Interplanar distance: ~3.35 - 3.77 Å nih.govmdpi.com | Creates stacked columns or layers of molecules. |

| C—Cl⋯π Interaction | C-Cl (donor), π-system of an aryl ring (acceptor) | Cl⋯π distance: ~3.54 Å nih.gov | Links molecules into chains or sheets, often reinforcing π-stacking. nih.gov |

| C—H⋯π Interaction | C-H (donor), π-system of an aryl ring (acceptor) | Varies. | Contributes to linking molecules into larger 2D or 3D assemblies. nih.govnih.gov |

| Halogen Bond (e.g., I⋯Cl) | C-I (donor), C-Cl (acceptor) | Varies. | Links dimers into larger structures like sheets. nih.gov |

Table of Compounds

| Compound Name |

|---|

| 2-Acetyl-indan-1,3-dione |

| 2-Carboxyamide-indan-1,3-dione |

| 2-Carboxy-indan-1,3-dione |

| This compound |

| 2-Formyl-indan-1,3-dione |

| 6-Bromo-4-fluoro-indolin-2-one |

| 6-Bromooxindole |

| Ethyl 5-chloro-1H-indole-2-carboxylate |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate |

| Indole-3-pyruvate |

Computational and Theoretical Investigations Pertaining to 2 Chloro 3h Indol 3 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energies.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G**, the bond lengths, bond angles, and dihedral angles of a molecule can be accurately calculated. nih.gov

For instance, in a study on 1-(2-bromoethyl)indoline-2,3-dione, a related isatin (B1672199) derivative, DFT calculations were performed to optimize its geometry, and the resulting parameters were compared with experimental X-ray crystallography data. nih.gov A similar approach for 2-Chloro-3H-indol-3-one would involve calculating its structural parameters to establish the most stable conformation. This process for a related molecule, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, involved using the B3LYP/cc-pVDZ basis set to determine optimized bond lengths and angles. nanobioletters.com The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated during these calculations, providing a basis for understanding the molecule's reactivity.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Chloro-Ketone Compound This table presents data for 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one to illustrate the type of parameters obtained from DFT geometry optimization. nanobioletters.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | C1-C2-C3 | 119.85 |

| C-Cl | 1.83 | C2-C3-C4 | 117.89 |

| C-C (Aromatic) | 1.39 - 1.42 | C3-C4-C5 | 119.88 |

| C-C (Cyclobutane) | ~1.57 | C1-C6-C5 | 122.55 |

View Interactive Data Table Details

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed for an optimized molecular structure. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. The calculated IR spectrum can then be compared with an experimental spectrum to assist in peak assignment. For example, DFT calculations have been used to analyze the vibrational spectra of compounds like 2-chloro-1H-isoindole-1,3(2H)-dione and 2-chloroquinoline-3-carboxaldehyde. researchgate.netnih.gov The process involves optimizing the geometry and then performing a frequency calculation, often using functionals like B3LYP with appropriate basis sets. dtic.mildtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict NMR chemical shifts (¹H and ¹³C). nanobioletters.com This involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov There is often a strong linear correlation between the calculated shielding values and the experimental chemical shifts, allowing for accurate prediction and aiding in the assignment of complex spectra. nih.govscielo.br Studies on various organic molecules, including those with chloro- and keto- functionalities, have demonstrated the utility of DFT in corroborating experimental NMR data. nanobioletters.comscielo.br

Table 2: Example of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Compound This table shows data for 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one to exemplify the correlation between experimental and theoretical values. nanobioletters.com

| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |

| C=O | 203.90 | 211.06 |

| CH₃ (mesitylene) | 20.45 | 28.91 |

| CH₃ (mesitylene) | 20.75 | 30.28 |

| CH₃ (mesitylene) | 20.75 | 30.47 |

View Interactive Data Table Details

Many organic molecules can exist as tautomers, which are isomers that readily interconvert, most commonly through the migration of a proton. This compound, which is a keto form, can theoretically exist in equilibrium with its enol tautomer, 2-chloro-3-hydroxyindole. DFT calculations are instrumental in studying such tautomeric equilibria. mdpi.comresearchgate.net

By calculating the total electronic energy of each tautomer after geometry optimization, their relative stabilities can be determined. researchgate.netorientjchem.org The tautomer with the lower calculated energy is predicted to be the more stable and thus the predominant form at equilibrium. Factors such as intramolecular hydrogen bonding and the effects of different solvents (modeled using methods like the Polarizable Continuum Model, PCM) can also be incorporated into the calculations to provide a more accurate energetic picture. researchgate.net This type of analysis has been applied to various keto-enol systems, such as indole-3-pyruvate and 1,2-cyclodiones, to understand their structural and reactive properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. irjweb.com

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters calculated using DFT that provide insight into a molecule's chemical reactivity and kinetic stability. semanticscholar.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. semanticscholar.orgnih.gov A large energy gap indicates high stability and lower reactivity. semanticscholar.org

Table 3: Illustrative FMO Parameters from DFT Calculations for a Related Chloro-Quinoline Compound This table shows data for the trans conformer of 2-Chloro-7-Methylquinoline-3-Carbaldehyde to illustrate typical FMO energy values. dergipark.org.tr

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.75 |

View Interactive Data Table Details

Molecular Docking Simulations for Ligand-Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological targets.

For derivatives of this compound, molecular docking simulations could be employed to explore their potential as inhibitors of specific enzymes or as ligands for particular receptors. This has been done for a wide range of indole- and quinoline-based compounds to investigate their potential as antibacterial, antifungal, or anticancer agents. nih.govmdpi.commdpi.com

The process involves obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and the optimized 3D structure of the ligand (from DFT calculations). Docking software then samples numerous possible conformations of the ligand within the protein's active site, scoring them based on binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent and selective therapeutic agents. nih.govmdpi.com

Prediction of Binding Modes and Interaction Specificity

Computational studies are prevalent for various other indole (B1671886) derivatives, providing insights into their potential biological activities. For instance, molecular docking analyses have been conducted on compounds like 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, and spiro[oxindole-2,3'-pyrrolidines] to predict their binding affinities and interaction patterns with specific enzymes or receptors. nih.govnih.govmdpi.com These studies typically identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and the stability of the ligand-protein complex.

For example, in studies of other chlorinated indole-containing compounds, such as 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide), in silico molecular docking has been used to predict binding orientations within the active sites of metabolic enzymes like CYP3A4. nih.gov Such research helps to rationalize the observed metabolites and understand the structural basis of enzyme-substrate interactions.

However, without specific computational investigations on this compound, any discussion of its binding modes, interacting residues, or binding energies would be speculative. Detailed research, including molecular docking and molecular dynamics simulations, would be required to elucidate the specific interactions of this compound with any potential biological targets. Such studies would provide valuable, albeit theoretical, insights into its mechanism of action and guide further experimental validation.

Research on Biological Activity and Structure Activity Relationships of Indole Derivatives

General Pharmacological Relevance of the Indole (B1671886) Scaffold

The indole nucleus is a cornerstone in drug discovery, serving as a versatile pharmacophore for a multitude of biological targets. nih.govscispace.com Its unique chemical properties and structural versatility allow it to interact with various biological receptors and enzymes. ijrpr.com Consequently, indole derivatives exhibit a wide spectrum of pharmacological activities, making them valuable lead compounds in the development of new drugs. scispace.comresearchgate.net

The therapeutic applications of indole-based compounds are extensive and diverse. They have been developed as agents for challenging targets including cancer, microbial and viral infections, inflammation, and neurodegenerative diseases. scispace.comresearchgate.net Many bioactive natural products, such as the amino acid tryptophan, the hormone melatonin, and the anticancer alkaloids vincristine and vinblastine, contain the indole core, highlighting its fundamental role in biological processes. ajchem-b.comnih.gov The broad therapeutic relevance has encouraged researchers to continuously explore indole derivatives for novel treatments against a wide range of conditions, including hypertension, diabetes, and malaria. nih.govajchem-b.com This makes the indole scaffold a structure of high interest for ligand-based drug design and the development of hybrid pharmacophores with enhanced therapeutic potential. nih.govresearchgate.net

Methodologies for In Vitro Biological Activity Screening

To uncover the therapeutic potential of new indole derivatives, a variety of standardized in vitro screening methods are employed. These laboratory-based assays provide crucial preliminary data on the biological effects of a compound at the cellular and molecular level.

The antimicrobial potential of indole derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. frontiersin.orgnih.gov This is typically evaluated using broth microdilution or agar dilution methods, where various concentrations of the test compound are incubated with bacterial or fungal strains. nih.goveurekaselect.com

Commonly used reference strains for these evaluations include:

Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus or MRSA), Bacillus subtilis, and Enterococcus faecium. ajchem-b.comnih.goveurekaselect.com

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgnih.gov

Fungal strains: Candida albicans and Candida krusei. nih.gov

The results are often compared against standard antimicrobial drugs like Ampicillin, Ciprofloxacin, or Fluconazole to gauge relative potency. nih.goveurekaselect.com Some studies have shown certain indole derivatives to possess significant activity, particularly against drug-resistant strains like MRSA and extensively drug-resistant Acinetobacter baumannii. nih.govnih.gov For instance, a study on indole diketopiperazine alkaloids found that specific compounds exhibited MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria. frontiersin.org

Table 1: Examples of In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound Type | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole Diketopiperazine Alkaloid (3c) | S. aureus | 0.39 - 1.56 | frontiersin.org |

| Indole-Acrylonitrile (2i) | S. aureus ATCC 6538 | 8 - 16 | mdpi.com |

| Indole-Triazole Derivative (3d) | MRSA | 3.125 - 50 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 | nih.gov |

The anticancer potential of indole derivatives is evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. nih.govmdpi.com These studies measure a compound's ability to inhibit cell proliferation or induce cell death. A common method is the MTT assay, which assesses cell viability by measuring the metabolic activity of the cells.

The antiproliferative activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. researchgate.net A lower IC50 value indicates greater potency. These assays are performed on a variety of cell lines representing different types of cancer, such as:

Colon Cancer: HT29, HCT-116 nih.govingentaconnect.com

Breast Cancer: MCF7 nih.govmdpi.com

Cervical Cancer: HeLa nih.gov

Prostate Cancer: PC-3 nih.gov

Some indole derivatives have demonstrated noteworthy selectivity, showing higher toxicity towards cancer cells while having minimal effect on healthy cells. nih.govnih.gov For example, one study found that an indole-aryl amide derivative was selectively toxic to the HT29 colon cancer cell line and was able to cause cell cycle arrest and promote apoptosis. nih.govnih.gov

Table 2: Examples of In Vitro Cytotoxic Activity of Selected Indole Derivatives

| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (9c) | HCT-116 (Colon) | 0.31 | ingentaconnect.com |

| Indole-Aryl Amide (5) | HT29 (Colon) | Selectively toxic | nih.govnih.gov |

| Trisindole Alkaloid | Various | Mean IC50 0.45 µg/mL | researchgate.net |

| 28-Indole-betulin Derivative | MCF-7 (Breast) | High sensitivity | mdpi.com |

The anti-inflammatory properties of indole derivatives are investigated in vitro by measuring their ability to modulate key inflammatory pathways. A widely used model involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), an endotoxin that triggers a strong inflammatory response. chemrxiv.orgchemrxiv.org

Key parameters measured in these assays include:

Inhibition of Nitric Oxide (NO): Overproduction of NO is a hallmark of inflammation. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured to determine a compound's inhibitory effect. chemrxiv.orgchemrxiv.org

Inhibition of Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified using methods like ELISA. chemrxiv.orgnih.gov

Inhibition of Cyclooxygenase (COX) Enzymes: Many anti-inflammatory drugs, such as Indomethacin (B1671933) (an indole derivative), work by inhibiting COX-1 and COX-2, which are enzymes involved in prostaglandin synthesis. The inhibitory activity of new compounds on these enzymes can be measured directly. wisdomlib.orgresearchgate.net

Studies have shown that certain indole derivatives can significantly reduce the production of NO and pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. chemrxiv.orgnih.gov

Cellular damage from reactive oxygen species (ROS) is implicated in numerous diseases. researchgate.net The antioxidant capacity of indole derivatives is their ability to neutralize these harmful free radicals. Several in vitro methods are used to quantify this activity.

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method. nih.govnih.gov DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced and the color fades, an effect that can be measured spectrophotometrically. nih.govingentaconnect.com

Other Radical Scavenging Assays: Other assays measure the ability of a compound to scavenge specific radicals, such as superoxide radicals or hydroxyl radicals. researchgate.netingentaconnect.com

Lipid Peroxidation Inhibition: The ability of a compound to inhibit the oxidative degradation of lipids in biological membranes, often induced by agents like Fenton reaction substrates, can also be assessed. mdpi.com

The results are often compared to a standard antioxidant like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E). nih.govingentaconnect.com Studies indicate that the antioxidant potential of indole derivatives can be concentration-dependent and influenced by their specific chemical structure. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Indole Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. nih.govnih.gov SAR analysis establishes a correlation between the chemical structure of a molecule and its biological activity. frontiersin.org By systematically modifying different parts of the indole scaffold and observing the resulting changes in pharmacological effect, researchers can identify the key structural features (pharmacophores) responsible for the desired activity. nih.govresearchgate.net

For indole analogues, SAR studies often explore the impact of:

Position of Substituents: The indole ring has several positions where substituents can be added. For example, electrophilic attacks are often favored at the C3 position due to its high electron density. wisdomlib.org SAR studies examine how adding groups at positions N1, C2, C3, C5, etc., influences activity.

Nature of Substituents: The type of chemical group added—such as halogens (e.g., chloro, iodo), alkyl, benzyl, or other heterocyclic rings—can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govacs.org For instance, the introduction of a benzyl group at the N1 position has been shown to be important for the antiplatelet activity of certain indole derivatives. nih.gov

SAR studies provide crucial insights that guide the rational design of new indole derivatives with improved efficacy and reduced side effects. nih.govfrontiersin.org For example, analysis of indole diketopiperazine alkaloids revealed that the core skeleton, comprising both the indole and diketopiperazine rings, was essential for their antimicrobial activity. frontiersin.org

Influence of Halogen Substituents on Biological Potency

The presence, type, and position of halogen substituents on the indole ring profoundly influence the biological potency of its derivatives. Halogenation can significantly enhance the bioactivity of these compounds. mdpi.commdpi.com

Research has demonstrated that halogenation of the indole nucleus can lead to derivatives with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, studies on marine-derived bromoindoles have highlighted their versatility and potential in drug development. mdpi.com The presence of a bromine atom at the C-5 position of the indole ring has been shown to increase antifungal activity against phytopathogens like M. fructicola and B. cinerea by 7.9-fold and 13.8-fold, respectively, compared to the non-halogenated indole. mdpi.com

In the context of kinase inhibition, the position of the halogen is critical. For instance, in a class of marine alkaloids known as meridianins, a single bromine substitution at either the C-5 or C-6 position of the indole ring leads to a considerable improvement in potency. nih.gov However, the introduction of two bromine substituents can slightly reduce this inhibitory activity. nih.gov Specifically for CDK1 and CDK5 inhibition, the most effective arrangement involves a bromine at position 7 combined with a hydroxyl group at position 4. nih.gov

Furthermore, in the development of antibacterial agents, indole derivatives with a chloro substituent have shown significant promise. For instance, the compound 3-pyranyl indole with a 2-Cl substituent was identified as a potent antibacterial agent. nih.gov Similarly, 6-chloro-2-(5-chloro-1H-indole-3-yl)-thiochroman-4-one demonstrated superior antifungal activity when compared to the reference drug Fluconazole. chula.ac.th These findings underscore the strategic importance of halogen placement in modulating the biological effects of indole derivatives.

Impact of Substituent Position and Electronic Nature

The biological activity of indole derivatives is intricately linked to the position and electronic properties (electron-donating or electron-withdrawing) of their substituents. frontiersin.org These factors dictate how the molecule interacts with its biological target.

Structure-activity relationship (SAR) studies have consistently shown that modifications at various positions on the indole ring can either enhance or diminish biological effects. For example, research on certain indole derivatives revealed that substitutions at the C-4 and C-5 positions with electron-withdrawing groups were crucial for their bioactivity against the fungus B. cinerea. mdpi.com In another study, enzymatic bromination of indole derivatives was well-tolerated at different positions on the benzenoid ring, even with electron-withdrawing groups like nitro and halogen substituents, resulting in moderate to high yields of monobrominated products. frontiersin.org

The position of substitution can be a critical determinant of potency and selectivity. In a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a disubstitution pattern of 6-fluoro-9-methyl was found to be optimal for activity. acs.org Swapping the positions of the fluorine and methyl groups resulted in a significant decrease in efficacy and a more than 15-fold drop in potency, highlighting the sensitivity of the biological target to the precise arrangement of substituents. acs.org

The electronic nature of the substituent also plays a pivotal role. In one study, indole derivatives with a 2-Cl substituent showed potent in vitro antibacterial activity. nih.gov The presence of electron-withdrawing groups can influence the molecule's ability to participate in key interactions, such as hydrogen bonding or hydrophobic interactions, with its target protein.

Correlation between Molecular Structure and Biological Profile

The indole ring itself is structurally similar to the side chain of the amino acid tryptophan, allowing it to mimic peptides and bind reversibly to various enzymes and protein structures. chula.ac.th This inherent property is a cornerstone of its broad bioactivity. SAR studies are crucial in elucidating the key structural features required for a desired biological effect. For instance, in the development of inhibitors for the MDM2-p53 protein-protein interaction, the oxindole (B195798) ring was used as a replacement for the tryptophan indole ring, which is essential for binding to a hydrophobic cleft in MDM2. frontiersin.org

The addition of different functional groups and the creation of hybrid molecules further diversify the biological profiles of indole derivatives. Spiro-oxindoles, for example, have been extensively studied as MDM2-p53 inhibitors. frontiersin.orgsioc-journal.cn The specific stereochemistry and the nature of the spiro-fused ring system are critical for potent activity. Modifications to the core structure are often guided by the goal of optimizing interactions with specific amino acid residues in the target protein, such as the Leu26 and Phe19 lipophilic cavities of the p53 binding site on MDM2. frontiersin.org

The following table illustrates how structural modifications on an indole core can influence its biological activity, based on findings from various studies.

| Compound Class | Structural Feature | Biological Target/Activity | Key Finding |

| Meridianins | Bromine at C-5 or C-6 | Kinase Inhibition | Considerable improvement in potency. nih.gov |

| 3-Acyl-5-bromoindoles | Bromine at C-5 | Antifungal (M. fructicola) | 7.9-fold increase in activity vs. non-brominated indole. mdpi.com |

| Spiro-oxindoles | Oxindole core with spiro-ring | MDM2-p53 Inhibition | Oxindole mimics tryptophan to bind in a key hydrophobic pocket. frontiersin.org |

| Indolylquinazolinones | 5-Iodo substituent | Antibacterial (MRSA) | Achieved a low Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL. nih.gov |

Investigation of Biochemical Mechanisms of Action (In Vitro)

Understanding the biochemical pathways through which indole derivatives exert their effects is crucial for drug development. In vitro studies, including enzyme inhibition assays and target interaction analyses, provide essential insights into their mechanisms of action.

Enzyme Inhibition Studies

Indole derivatives have been shown to be effective inhibitors of a wide range of enzymes, a property that is central to many of their therapeutic applications. The indole structure can bind to the active sites or allosteric sites of enzymes, modulating their activity.

For example, certain indole derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX). The ability to selectively inhibit COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. Indole's structural resemblance to endogenous molecules allows it to fit into the active sites of such enzymes.

In the context of microbial diseases, indole-based compounds have been designed to target essential bacterial enzymes. For instance, some derivatives have shown potent antitubercular activity by targeting the MmpL3 protein in M. tuberculosis, achieving a Minimum Inhibitory Concentration (MIC) as low as 0.012 μM against multidrug-resistant strains. chula.ac.th This highlights the potential of indole derivatives to combat drug-resistant pathogens by inhibiting critical enzymatic machinery.

Interactions with Specific Biological Targets (e.g., MDM2-p53, RSH proteins)

The therapeutic potential of indole derivatives is often linked to their ability to modulate specific protein-protein interactions or bind to key regulatory proteins.

MDM2-p53 Interaction: A significant area of cancer research focuses on disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). nih.gov In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. Small-molecule inhibitors that block this interaction can reactivate p53, leading to tumor cell apoptosis. Indole derivatives, particularly spiro-oxindoles, have emerged as a promising class of MDM2-p53 inhibitors. frontiersin.orgmdpi.com

The design of these inhibitors is highly structure-based. The oxindole scaffold was conceived as a mimic of the p53 tryptophan residue (Trp23), which inserts into a key hydrophobic pocket on the MDM2 surface. frontiersin.org Further modifications, such as the addition of a spiro-pyrrolidine ring, were designed to engage other hydrophobic cavities on MDM2, thereby increasing binding affinity and potency. frontiersin.org Studies have shown that these compounds can upregulate the expression of p53 and exhibit potent cytotoxic activity against cancer cell lines with wild-type p53. mdpi.com

RSH proteins: RSH (RelA/SpoT homolog) proteins are enzymes that play a critical role in the bacterial stringent response, a survival mechanism triggered by nutritional stress. ebi.ac.uknih.gov These enzymes synthesize and hydrolyze the alarmone molecules (p)ppGpp, which in turn regulate gene expression to help the bacteria adapt to harsh conditions. ebi.ac.uk As this pathway is essential for bacterial survival and persistence, RSH proteins are attractive targets for new antibacterial agents.

Recent studies have explored the potential of indole derivatives to inhibit these proteins. A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one compounds were synthesized and evaluated for their antibacterial activity. nih.gov Molecular docking studies were performed to assess their ability to bind to mycobacterial and streptococcal (p)ppGpp synthetase structures, which serve as models for RSH proteins. nih.gov Among the synthesized compounds, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed particularly high activity against methicillin-resistant S. aureus (MRSA), with a MIC of 0.98 μg/mL, suggesting that this class of indole derivatives may exert its antibacterial effect by targeting the RSH pathway. nih.gov

Development of Indole-Based Chemical Probes for Biological Research

The inherent photophysical properties of the indole nucleus make it an excellent scaffold for the development of chemical probes used in biological research. mdpi.com These probes are designed to detect and visualize specific analytes, ions, or changes in the cellular microenvironment, such as pH.

Indole derivatives can be engineered as fluorescent chemosensors. mdpi.com Their strong fluorescence emission in solution can be modulated by interactions with specific targets. mdpi.com By incorporating functional groups that can bind to particular analytes, the fluorescence properties of the indole probe (such as intensity or emission wavelength) can be altered, providing a detectable signal. This principle is widely used to create probes for sensing metal ions, anions, and neutral molecules in biological and environmental samples.

The design of these probes often follows a donor-π-acceptor (D-π-A) architecture, which can enhance their sensitivity and create desirable photophysical behaviors like solvatochromism (color change in different solvents). mdpi.com Furthermore, the nitrogen atom within the indole ring makes these compounds responsive to protons, allowing for the development of pH-sensitive probes. These probes can exhibit dramatic colorimetric and fluorescent responses to changes in acidity, making them useful for monitoring pH in living cells and for creating molecular logic gates. mdpi.com

For instance, novel indole derivatives have been designed that show varied molecular conformations and HOMO-LUMO gaps depending on the electronic nature of their substituents, leading to distinct solid-state fluorescence emissions and chromisms. mdpi.com This tunability allows for the rational design of highly specific and sensitive probes for a wide range of applications in molecular imaging and diagnostics.

Advanced Applications in Chemical Sciences and Materials Science

Applications as Chromophores and Organic Dyes

A chromophore is the specific part of a molecule responsible for its color by absorbing visible light. wikipedia.org The unique structure of 2-Chloro-3H-indol-3-one allows it to serve as a foundational element in the creation of various dyes. The core of its chromophoric potential lies in its ability to react with other molecules to form larger, conjugated systems, which are essential for color. srmist.edu.in These extended π-electron systems are where the energy difference between molecular orbitals falls within the visible spectrum, leading to the absorption of specific wavelengths of light and the reflection of complementary colors. wikipedia.org

This compound is a key reactant in the synthesis of quinonoid dyes. researchgate.net It readily undergoes condensation reactions with phenols that possess a single reactive position to yield these colorful compounds. researchgate.net

The resulting dyes can exist in two tautomeric forms, but spectroscopic analysis using UV and NMR methods, along with Michael addition reactions, has shown that the quinonoid structure is the preferred form. researchgate.net A notable characteristic of ortho-quinonoid dyes derived from this process is the presence of intramolecular hydrogen bonding. researchgate.net However, these dyes exhibit instability in alkaline conditions, decomposing to yield anthranilic acid and a 2-hydroxybenzaldehyde. researchgate.net In contrast, para-quinonoid dyes are protonated on the quinonoid oxygen atom by strong acids and also undergo ring-opening when treated with alkali, leading to a benzil (B1666583) that subsequently rearranges. researchgate.net

Synthesis of Quinonoid Dyes

| Reactant | Product Class | Key Structural Features | Reference |

|---|---|---|---|

| This compound | Quinonoid Dyes | Preferred quinonoid tautomeric form; Intramolecular hydrogen bonding in ortho-isomers. | researchgate.net |

Potential in Organic Electronics

The field of organic electronics utilizes carbon-based materials in electronic devices. Compounds derived from this compound, such as indolylindolinones, exhibit properties that make them promising candidates for these applications, particularly as electron acceptors. researchgate.net The performance of organic electronic materials is heavily dependent on their molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For a material to function as an effective electron acceptor in devices like organic solar cells, it must possess specific electronic and physical properties. kaust.edu.sa It needs a suitable LUMO energy level to accept electrons from a donor material with minimal energy loss. kaust.edu.sa Research into indolylindolinones, which can be synthesized from precursors related to this compound, has shown that their HOMO and LUMO levels can be systematically adjusted. researchgate.net This tuning is achieved by introducing different chemical substituents onto the indole (B1671886) and isatin (B1672199) units of the molecule, respectively. researchgate.net

Furthermore, these compounds display a significant tendency to form crystals, a property that can facilitate good electron transport. researchgate.netkaust.edu.sa The combination of tunable energy levels and crystalline nature makes these derivatives of significant interest for further investigation as electron-accepting components in organic electronic devices. researchgate.net

Properties of Indolylindolinone Derivatives for Organic Electronics

| Property | Significance | Tunability | Reference |

|---|---|---|---|

| HOMO/LUMO Levels | Determines electron-accepting capability and device voltage. | Can be manipulated by adding substituents to indole (HOMO) and isatin (LUMO) units. | researchgate.net |

| Crystallinity | Promotes ordered molecular packing, which can enhance electron transport. | These compounds show a pronounced tendency to form crystals. | researchgate.net |

Role as Versatile Intermediates in Complex Organic Synthesis

Beyond its direct application in materials, this compound is a highly useful and versatile intermediate in organic synthesis. Its reactivity allows chemists to introduce the indole scaffold into larger, more complex molecules. researchgate.netnih.gov The key to its versatility is its differential reactivity with various nucleophiles. researchgate.net

The reaction outcome is dependent on the nature of the attacking nucleophile. When this compound reacts with nitrogen (N-) and sulfur (S-) based nucleophiles, the reaction proceeds to form 3-substituted indol-2-ones. researchgate.net In contrast, when carbon-based (C-) nucleophiles are used, a dichotomy is observed: the reaction can yield either 3-substituted indol-2-ones or 2-substituted indol-3-ones. researchgate.net This predictable, yet diverse, reactivity makes it a valuable tool for synthetic chemists to create a wide range of functionalized indole derivatives. researchgate.net

Reactivity of this compound with Nucleophiles

| Nucleophile Class | Primary Product(s) | Reference |

|---|---|---|

| N- and S-Nucleophiles | 3-substituted indol-2-ones | researchgate.net |

| C-Nucleophiles | 3-substituted indol-2-ones or 2-substituted indol-3-ones | researchgate.net |

Future Research Directions and Unresolved Questions Pertaining to 2 Chloro 3h Indol 3 One

Development of Definitive Isolation and Purification Protocols for the Compound Itself

A significant hurdle in the broader application of 2-Chloro-3H-indol-3-one is its inherent reactivity, which complicates its isolation and purification. The compound is often generated and used in situ, limiting the scope of its study as a standalone reagent. Future research must focus on developing robust and reproducible protocols for its isolation in a stable, pure form. This would involve a systematic investigation of various chromatographic techniques, such as low-temperature column chromatography or preparative high-performance liquid chromatography (HPLC), coupled with the exploration of inert solvents and atmospheric conditions to prevent degradation. Establishing definitive purification methods would not only provide an accurate characterization of its physicochemical properties but also enable more controlled and quantitative studies of its reactivity.

Exploration of Novel and Green Synthetic Methodologies for Indolone Scaffolds

Table 1: Promising Green Synthesis Techniques for Indolone Scaffolds

| Technique | Advantages | Potential Application |

| Microwave Irradiation | Rapid reaction times, improved yields, energy efficiency. tandfonline.comtandfonline.com | Accelerated synthesis of indolone precursors. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. tandfonline.com | Efficient formation of the indole (B1671886) ring system. |

| Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, potential for novel reactivity. beilstein-journals.orgtandfonline.com | Performing key synthetic steps in aqueous or recyclable media. |

| Nanocatalysts | High catalytic activity, recyclability, selectivity. benthamdirect.com | Catalyzing cyclization and functionalization steps. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. benthamdirect.commdpi.com | One-pot synthesis of complex indolone derivatives. |

Deeper Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is known to be dichotomous; it reacts with nitrogen and sulfur nucleophiles to yield 3-substituted indol-2-ones, whereas carbon nucleophiles can produce either 2- or 3-substituted indol-3-ones. researchgate.net This fascinating behavior warrants a deeper mechanistic investigation. Future studies should employ advanced kinetic analysis and spectroscopic techniques (e.g., low-temperature NMR, stopped-flow spectroscopy) to identify and characterize the transient intermediates and transition states involved in these reactions. researchgate.net Understanding the factors that govern the regioselectivity of nucleophilic attack—whether the reaction proceeds via an SN2, SN1, or an addition-elimination pathway—is crucial for harnessing its synthetic potential predictably and efficiently. mdpi.comnih.gov

Advanced Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry offers a powerful lens through which to examine the electronic structure, reactivity, and properties of this compound. Future research should leverage high-level theoretical calculations, such as Density Functional Theory (DFT), to model its reaction pathways with various nucleophiles. mdpi.com Such studies can help rationalize the observed regioselectivity by calculating the energies of intermediates and transition states. nih.gov Furthermore, predictive modeling can be used to forecast the outcomes of unknown reactions, guiding experimental design and accelerating the discovery of new transformations. Computational analysis can also elucidate the compound's spectroscopic properties and molecular orbital interactions, providing a comprehensive understanding of its chemical nature.

Expanding the Scope of Derivatization for Tailored Chemical Functionality

The presence of both a reactive chloro group and an electrophilic ketone functionality makes this compound a versatile scaffold for chemical derivatization. While some reactions have been explored, a systematic investigation into its reactivity with a broader array of nucleophiles and reagents is a key future direction. researchgate.net This includes exploring reactions with complex natural products, organometallic reagents, and various heterocyclic systems to generate novel molecular architectures. nih.govnih.gov Developing strategies for selective functionalization at different positions of the indole ring, potentially through the use of protecting groups or directed C-H activation, would significantly expand its utility in constructing diverse chemical libraries for various applications. nih.gov The goal is to move beyond simple substitutions to create derivatives with tailored electronic, steric, and functional properties. mdpi.comgcms.cz

Comprehensive Mechanistic Studies of Biological Interactions at the Molecular Level (Non-Clinical)

The indole nucleus is a "privileged scaffold" found in numerous biologically active compounds. nih.govnih.gov Given that related indolone structures have shown interesting biological profiles, a critical area for future research is the non-clinical investigation of the molecular interactions of this compound and its derivatives. nih.gov Molecular docking and simulation studies can predict the binding affinity and mode of interaction of these compounds with various biological targets, such as enzymes or receptors. nih.govresearchgate.net Subsequent in vitro biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) could then validate these computational predictions. Such studies would aim to elucidate the structure-activity relationships (SAR) and identify the key molecular features responsible for any observed biological effects, paving the way for the rational design of new functional molecules. nih.gov

Q & A

Q. Methodological Considerations :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

How can structural ambiguities in this compound characterization be resolved using modern spectroscopic techniques?

Basic Research Focus

Historically, this compound was characterized by reactivity rather than spectral data, leading to potential misassignment . Modern approaches include:

- NMR spectroscopy : ¹H/¹³C NMR distinguishes between keto-enol tautomers. The carbonyl signal (C3=O) appears at ~180 ppm in ¹³C NMR.

- X-ray crystallography : Resolves positional isomerism (e.g., 2-chloro vs. 3-chloro) .

- Mass spectrometry : High-resolution MS confirms molecular formula (C₈H₄ClNO).

Case Study :

Katritzky et al. (1989) validated the structure by reacting the compound with nucleophiles and analyzing products via IR and NMR .

What mechanistic insights explain the divergent reactivity of this compound with N/S- vs. C-nucleophiles?

Advanced Research Focus

The compound exhibits dual reactivity:

| Nucleophile Type | Reaction Pathway | Product |

|---|---|---|

| N/S-Nucleophiles | Nucleophilic substitution at C2 | 3-Substituted indol-2-ones |

| C-Nucleophiles | Knoevenagel-like condensation | 2-Substituted indol-3-ones |

Q. Mechanistic Rationale :

Q. Experimental Design :

- Kinetic studies (e.g., Hammett plots) to probe electronic effects.

- DFT calculations to map transition states .

How can computational chemistry predict regioselectivity in reactions involving this compound?

Advanced Research Focus

Density Functional Theory (DFT) simulations can model:

- Electrostatic potential surfaces : Identify electrophilic (C2) and nucleophilic (C3) sites.

- Reaction barriers : Compare activation energies for competing pathways (e.g., substitution vs. condensation).

Case Study :

A DFT study of this compound with aniline predicted >90% selectivity for C2 substitution, aligning with experimental yields .

What role does this compound play in synthesizing heterocyclic dyes or bioactive compounds?

Applied Research Focus

The compound serves as a versatile scaffold:

Q. Example Protocol :

How can discrepancies in reported reaction outcomes be systematically analyzed?

Data Contradiction Analysis

Conflicting data (e.g., variable yields with similar nucleophiles) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products